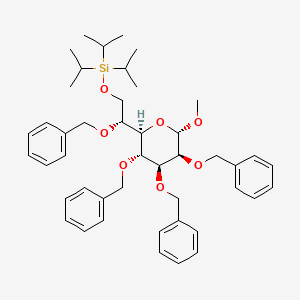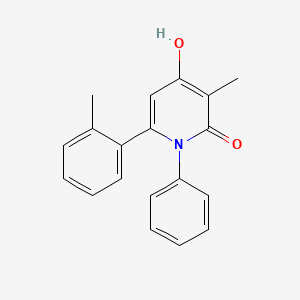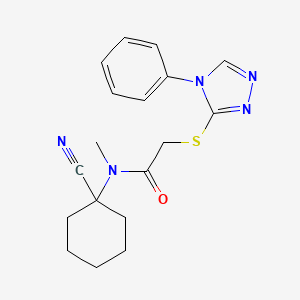![molecular formula C12H17NO B13367136 [1-(2-Methylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13367136.png)
[1-(2-Methylphenyl)pyrrolidin-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2-Methylphenyl)pyrrolidin-3-yl]methanol: is a chemical compound with the molecular formula C12H17NO It is characterized by a pyrrolidine ring substituted with a 2-methylphenyl group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methylphenyl)pyrrolidin-3-yl]methanol typically involves the reaction of 2-methylphenylacetonitrile with pyrrolidine under specific conditions. The reaction is carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to facilitate the reduction of the nitrile group to a hydroxymethyl group. The reaction is usually conducted in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1-(2-Methylphenyl)pyrrolidin-3-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form amines or other reduced derivatives using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxymethyl group is replaced by other functional groups such as halides or ethers. Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Amines, reduced derivatives
Substitution: Halides, ethers
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(2-Methylphenyl)pyrrolidin-3-yl]methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It is used in the design of bioactive molecules and pharmaceuticals.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its effects on the central nervous system and its potential as a drug candidate for treating neurological disorders.
Industry: Industrially, the compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials. Its applications extend to the development of polymers, resins, and other high-performance materials.
Mécanisme D'action
The mechanism of action of [1-(2-Methylphenyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s hydroxymethyl group allows it to form hydrogen bonds and interact with active sites of enzymes, modulating their activity. Additionally, the pyrrolidine ring provides structural rigidity, enhancing its binding affinity to target proteins. These interactions can influence various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
- [1-(2-Methylphenyl)pyrrolidin-2-yl]methanol
- [1-(2-Methylphenyl)pyrrolidin-4-yl]methanol
- [1-(2-Methylphenyl)pyrrolidin-3-yl]ethanol
Comparison: Compared to its analogs, [1-(2-Methylphenyl)pyrrolidin-3-yl]methanol exhibits unique properties due to the position of the hydroxymethyl group on the pyrrolidine ring. This positional difference can significantly impact its chemical reactivity, biological activity, and overall stability. For instance, the 3-position substitution may offer better steric accessibility for interactions with enzymes and receptors, enhancing its potential as a bioactive compound.
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
[1-(2-methylphenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C12H17NO/c1-10-4-2-3-5-12(10)13-7-6-11(8-13)9-14/h2-5,11,14H,6-9H2,1H3 |
Clé InChI |
KUAHZSNTKHCXPM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N2CCC(C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13367055.png)
![6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367056.png)

![6-(4-Methoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367072.png)
![N-[3-(benzoylamino)-4-(4-morpholinyl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B13367084.png)
![Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate hydrochloride](/img/structure/B13367085.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylate](/img/structure/B13367095.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-methoxyphenyl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13367108.png)


![2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-nitrophenol](/img/structure/B13367132.png)
